OCTANOIC ACID, SODIUM SALT, [1-14C]
Description
Significance of [1-14C]Octanoic Acid as a Radiochemical Tracer
The sodium salt of [1-14C]octanoic acid is a critical tool in biochemical research, primarily for its role in elucidating the metabolic fate of medium-chain fatty acids (MCFAs). Unlike long-chain fatty acids, MCFAs like octanoic acid exhibit distinct patterns of absorption, transport, and catabolism. ebm-journal.org The radioactive carbon-14 (B1195169) label allows researchers to track the molecule's journey with high sensitivity and precision. openmedscience.com
Research using [1-14C]octanoic acid has demonstrated that this MCFA is rapidly transported into the hypothalamus of mice. nih.gov Once there, it is almost exclusively oxidized, in contrast to long-chain fatty acids which are more readily stored. nih.govnih.gov Studies comparing the metabolism of [1-14C]octanoic acid with long-chain fatty acids such as [1-14C]palmitic acid have revealed significant differences. For instance, investigations using rat jejunal slices showed that octanoic acid is catabolized to carbon dioxide and water-soluble products to a much greater extent than palmitic acid. ebm-journal.org
This unique metabolic behavior makes [1-14C]octanoic acid a key tracer for studying:
Fatty Acid Oxidation: Researchers use it to measure the rate of β-oxidation in various tissues, including the liver and brain. nih.govnih.gov
Nutrient Sensing: It helps in understanding how hypothalamic neurons sense and respond to the presence of specific fatty acids to regulate energy balance. nih.gov
Metabolic Differences: It serves as a comparative tool to highlight the distinct metabolic pathways of medium-chain versus long-chain fatty acids. ebm-journal.orgnih.gov
The data below, derived from studies on hypothalamic neurons, illustrates the differential metabolic fate of various fatty acids.
| Fatty Acid | Primary Metabolic Fate | Oxidation to Storage Ratio |
| [1-14C]Octanoic Acid | Oxidation | 5:1 |
| [1-14C]Palmitic Acid | Storage | - |
| [1-14C]Oleic Acid | Storage | - |
| Data derived from studies on the metabolism of fatty acids in hypothalamic neurons. nih.gov |
Overview of Isotopic Labeling Strategies in Metabolic Research
Isotopic labeling is a technique used to track the passage of a substance through a reaction or a metabolic pathway. moravek.com By replacing one or more atoms of a compound with their isotope, researchers can follow its journey and transformation in a biological system. moravek.com Carbon-14 is considered an ideal radiolabel for these studies due to its long half-life of approximately 5,700 years and its emission of low-energy beta particles that require limited shielding. moravek.comopenmedscience.com Crucially, incorporating a C-14 atom does not significantly alter the chemical properties of the molecule, ensuring it behaves almost identically to its non-labeled counterpart. openmedscience.comwikipedia.org
Several strategies are employed for synthesizing carbon-14 labeled compounds:
Traditional Multi-Step Synthesis: This classic approach involves incorporating the C-14 label at an early stage of a lengthy chemical synthesis. While reliable, this method can be time-consuming and generate significant radioactive waste. openmedscience.com
Late-Stage Carbon Isotope Labeling: A more modern and efficient strategy involves introducing the carbon-14 isotope at or near the final step of the synthesis. openmedscience.comnih.gov This approach reduces the time required, minimizes radioactive waste, and is more cost-effective. moravek.comnih.gov
Carbon Isotope Exchange (CIE): This advanced technique allows for the direct replacement of a stable carbon-12 atom in a specific functional group (like a carboxylic acid) with its radioactive C-14 counterpart. nih.gov This method is highly appealing as it can be performed on the final, complex molecule of interest, avoiding the need for a completely new synthesis route. openmedscience.comnih.gov
The choice of labeling strategy depends on factors like the molecule's structure and the desired position of the label. openmedscience.com For a compound like octanoic acid, labeling the first carbon ([1-14C]) is common for tracking its entry into oxidative pathways where this carbon is often the first to be cleaved.
Historical Development of Carbon-14 Tracer Applications in Life Sciences
The utility of carbon-14 as a tracer is rooted in its discovery and the subsequent development of detection technologies. Carbon-14 was first identified on February 27, 1940, by Martin Kamen and Sam Ruben at the University of California, Berkeley. wikipedia.orgresearchgate.netopenmedscience.com They discovered that this rare, radioactive isotope of carbon could be created by bombarding nitrogen-14 with neutrons. openmedscience.com
While the initial focus was on understanding the movement of carbon in biological systems, it was Willard Libby and his team in the late 1940s who developed the revolutionary technique of radiocarbon dating. wikipedia.orgopenmedscience.com By measuring the decay of C-14 in organic materials, they could determine their age. openmedscience.com This work, which earned Libby the Nobel Prize in Chemistry in 1960, laid the foundation for the sensitive detection of C-14 and showcased its immense potential. wikipedia.orgnih.gov
Following these developments, the application of C-14 as a tracer in life sciences expanded rapidly. By the late 1950s, C-14 labeled molecules were being used to determine the metabolism and disposition of compounds. acs.org The use of [14C]CO2 was instrumental in unraveling the process of photosynthesis in plants. researchgate.net In pharmaceutical and agrochemical research, C-14 became the "gold standard" for tracking organic molecules to understand their absorption, distribution, metabolism, and excretion (ADME). openmedscience.comnih.govresearchgate.net This widespread adoption was driven by the ability of C-14 to provide vital information on the fate of synthetic compounds, a critical component for regulatory evaluation. nih.gov
Properties
CAS No. |
13095-58-4 |
|---|---|
Molecular Formula |
C8H15NaO2 |
Molecular Weight |
168.21 |
Origin of Product |
United States |
Cellular and Molecular Mechanisms Explored with Octanoic Acid, Sodium Salt, 1 14c
Characterization of Fatty Acid Transport Systems and Membrane Permeability
The movement of fatty acids across the plasma membrane is a complex process involving both passive diffusion and protein-mediated transport. Octanoic acid, sodium salt, [1-14C] has been instrumental in dissecting these mechanisms.
Studies utilizing [1-14C] octanoate (B1194180) have demonstrated its rapid uptake in various cell types. Research on rat brain slices, for instance, was conducted to understand the contribution of glial cells to octanoate uptake. nih.gov In these in vitro experiments, the uptake of [1-14C] octanoate was measured, showing that glial cell metabolism significantly contributes to this process. nih.gov When the glial metabolic inhibitor fluoroacetate (B1212596) was introduced, a concentration-dependent decrease in [1-14C] octanoate uptake was observed. nih.gov
Further investigations in mice have shown that [1-14C] octanoic acid is rapidly transported into the hypothalamus and is almost entirely oxidized. nih.gov This rapid transport and metabolism are linked to immediate physiological effects, such as a reduction in food intake and an increase in energy expenditure. nih.gov
Table 1: In Vitro Uptake of [1-14C] Octanoate in Rat Brain Slices
| Condition | [1-14C] Octanoate Uptake (% uptake/mg slice) | Significance (p-value) |
|---|---|---|
| Control | 0.29 ± 0.02 | N/A |
| 5 mM Fluoroacetate | 0.23 ± 0.05 | < 0.05 |
| 25 mM Fluoroacetate | 0.12 ± 0.01 | < 0.001 |
Data sourced from a study on the effects of a selective glial metabolism inhibitor on octanoate uptake, demonstrating the significant role of glial cells in this process. nih.gov
While medium-chain fatty acids like octanoate can cross membranes more readily than long-chain fatty acids, evidence suggests the involvement of specific transport proteins. Fatty acid transport proteins (FATPs/SLC27A) are a family of proteins crucial for the cellular uptake of fatty acids. nih.govaocs.org Although much of the focus has been on long-chain fatty acids, these transporters are also implicated in medium-chain fatty acid transport. nih.gov
Key proteins involved in fatty acid transport include fatty acid translocase (FAT/CD36), plasma membrane-bound fatty acid binding protein (FABPpm), and various FATP isoforms. aocs.org Once inside the cell, fatty acids are activated by conversion to their acyl-CoA derivatives, a process catalyzed by fatty acyl-CoA synthases (FACS). aocs.org A distinguishing feature of octanoate metabolism is that its oxidation in hepatocytes can proceed without the need for carnitine palmitoyltransferase I (CPT-I) activity, which is typically required for the transport of long-chain fatty acids into the mitochondria. researchgate.netresearchgate.net This suggests a different or more direct entry mechanism into the mitochondrial matrix for further metabolism. researchgate.netresearchgate.net
Enzymatic Activity Profiling and Acyl-CoA Synthetase Investigations
Following cellular uptake, octanoate is activated to octanoyl-CoA, a crucial metabolic intermediate. caymanchem.com The use of [1-14C] octanoate enables detailed studies of the enzymes involved in this activation and subsequent catabolism.
Fatty acyl-CoA synthetases (FACS), also known as acyl-CoA synthetases, are essential for fatty acid metabolism as they catalyze the formation of fatty acyl-CoA. aocs.org Some fatty acid transport proteins (FATPs) themselves possess intrinsic acyl-CoA synthetase activity. nih.gov For example, FATP1 is an integral membrane acyl-CoA synthetase. nih.gov Inhibitors have been developed to probe the activity of these enzymes; for instance, FATP1-IN-1 is a known inhibitor of the acyl-CoA synthetase activity of FATP1. glpbio.com By using [1-14C] octanoate as a substrate, researchers can measure the rate of [1-14C] octanoyl-CoA formation, providing direct insight into the kinetics and substrate specificity of different FACS and FATP isoforms.
Beta-oxidation is the primary pathway for fatty acid degradation, breaking down fatty acyl-CoA molecules into acetyl-CoA. wikipedia.org The radiolabel from [1-14C] octanoate is tracked through this process, most commonly by measuring the release of radiolabeled carbon dioxide (¹⁴CO₂). researchgate.net
Studies in adipocytes have used this method to investigate the regulation of octanoate oxidation. The release of ¹⁴CO₂ from cells incubated with [1-14C] octanoate provides a direct measure of the rate of its beta-oxidation. researchgate.net Research in perfused rat livers using carbon-labeled octanoate has revealed that its oxidation occurs in both mitochondria and peroxisomes. nih.gov Peroxisomal beta-oxidation of very long-chain fatty acids typically continues until octanoyl-CoA is formed, which is then transported to the mitochondria for complete oxidation. wikipedia.org The detection of labeled acetate (B1210297) derived from [1-¹³C]octanoate in liver perfusate supports the occurrence of peroxisomal beta-oxidation, as the complete mitochondrial oxidation would yield only labeled acetyl-CoA. nih.gov
Table 2: Regulation of [1-14C] Octanoate Beta-Oxidation in Adipocytes
| Treatment Condition | ¹⁴CO₂ Release (nmol/mg protein) |
|---|---|
| Control (0.5 mM Octanoate) | ~1.5 |
| + Insulin (170 nM) | ~0.75 |
| + Etomoxir (30 μM) | ~1.5 |
| + L-Carnitine (5 mM) | ~1.6 |
| + L-Carnitine + Oleate (B1233923) (0.5 mM) | ~1.4 |
Data adapted from a study measuring the release of ¹⁴CO₂ from adipocytes incubated with [1-14C] octanoate under various conditions. Insulin was shown to significantly inhibit octanoate oxidation. researchgate.net
Influence on Regulatory Enzymes and Transcription Factors Involved in Lipid Metabolism
Octanoic acid and its metabolites can act as signaling molecules, influencing enzymes and transcription factors that regulate lipid metabolism. Octanoyl-CoA, the activated form of octanoic acid, has been shown to inhibit key metabolic enzymes like citrate (B86180) synthase and glutamate (B1630785) dehydrogenase. caymanchem.com
Tracer Incorporation into Complex Lipids, Glycerolipids, and Membrane Components
Studies utilizing [1-14C] octanoic acid have been instrumental in detailing its metabolic fate following cellular uptake. As a medium-chain fatty acid, octanoate's metabolism differs significantly from that of long-chain fatty acids. Research using in vitro models, such as rat jejunal slices, has demonstrated that [1-14C] octanoic acid is readily catabolized to CO2 and water-soluble products to a greater extent than long-chain fatty acids like palmitic acid. ebm-journal.org
However, a notable portion of the radiolabel is incorporated into more complex lipid structures. When rat jejunal slices were incubated with [1-14C] octanoic acid, approximately 19% of the initial radioactivity was recovered in the total neutral lipid fraction. ebm-journal.org Further analysis revealed that the majority of the radiolabel within this fraction remained as octanoic acid. ebm-journal.org Interestingly, a small but significant percentage of the 14C label was recovered in fatty acids with longer carbon chains, such as decanoic acid (C10) and fatty acids with 12-20 carbons, indicating that the intestinal mucosa has the capacity to elongate octanoic acid after its initial catabolism to C14-acetate. ebm-journal.org
Investigations into hepatic metabolism have also utilized [1-14C] octanoic acid to understand its processing in the liver. These studies have traced the incorporation of the radiolabel into various lipid classes, including glycerides and phospholipids, which are fundamental components of cell membranes and energy storage molecules. nih.gov
Conversely, not all cell types utilize octanoate as a primary building block for lipid synthesis. In studies on U87MG glioblastoma cells, treatment with octanoic acid (C8) did not lead to an increase in the incorporation of [1-14C]acetate into fatty acids, unlike its longer-chain counterpart, decanoic acid (C10). nih.gov This suggests that the role of octanoate in lipogenesis is cell-type specific and depends on the particular metabolic programming of the cell. nih.gov
| Lipid Fraction | Finding | Source |
|---|---|---|
| Total Neutral Lipid | 19% of initial radioactivity incorporated. | ebm-journal.org |
| Decanoic Acid (C10) | 3.7% of recovered label found as this elongated fatty acid. | ebm-journal.org |
| C12-C20 Fatty Acids | 4.9% of recovered label incorporated into long-chain fatty acids. | ebm-journal.org |
Impact on Mitochondrial Respiration and Bioenergetic States in in vitro Models
Octanoic acid has been shown to directly influence mitochondrial function and cellular energy production. In vitro studies using skinned muscle fibers from the gastrocnemius muscle of mice have provided insights into its role in bioenergetics. nih.gov When octanoate was used as a substrate, a notable trend towards increased maximal mitochondrial respiration was observed. nih.gov
This enhancement of oxidative capacity is linked to the activation of key molecular pathways involved in mitochondrial biogenesis. Research has demonstrated that octanoic acid consumption can lead to an increase in the expression of PGC1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) at both the mRNA and protein levels. nih.gov PGC1α is a master regulator of mitochondrial biogenesis. Its activation subsequently leads to increased levels of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA. nih.gov The collective evidence points to octanoic acid as a molecule capable of reprogramming mitochondrial biogenesis, thereby enhancing the oxidative capacities of skeletal muscle. nih.gov
| Parameter | Observation | Molecular Pathway Implication | Source |
|---|---|---|---|
| Maximal Mitochondrial Respiration | Tendency to increase (+45%, p=0.14) with octanoate as a substrate. | Enhanced oxidative capacity. | nih.gov |
| PGC1α Expression | Increased at mRNA and protein levels. | Activation of the primary mitochondrial biogenesis pathway. | nih.gov |
| TFAM Expression | Increased at the mRNA level. | Upregulation of mitochondrial DNA transcription and replication. | nih.gov |
Advanced Methodologies and Analytical Techniques Employing Octanoic Acid, Sodium Salt, 1 14c
Radiochemical Synthesis Protocols and Purity Assessment for Tracer Grade Material
The synthesis of tracer-grade Octanoic Acid, Sodium Salt, [1-14C] involves the introduction of the [1-14C] label into the octanoic acid molecule. While specific, proprietary synthesis methods may vary, general approaches for creating [1-14C] labeled fatty acids often involve the coupling of a haloalkyl compound with a substituted acetylene. nih.gov This can be followed by semihydrogenation and chain extension to produce a carboxyl-labeled fatty acid. nih.gov The sodium salt is then typically formed by reacting the [1-14C] octanoic acid with a sodium-containing base, such as sodium bicarbonate, in a suitable solvent like ethanol. google.com
Purity Assessment: Ensuring the radiochemical purity of the final product is paramount for its use as a tracer. This is typically achieved through a combination of chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A preparative C18 column can be used with a mobile phase, such as a mixture of acetonitrile, tetrahydrofuran, and water, to separate the desired [1-14C] sodium octanoate (B1194180) from any unreacted starting materials or byproducts. google.com
Gas Chromatography (GC): Capillary GC is another method employed to confirm the purity of the octanoate, with standards often exceeding 99% purity. sigmaaldrich.comnih.gov
Thin-Layer Chromatography (TLC): TLC provides a simpler, more rapid method for qualitative purity assessment.
The chemical purity of commercially available non-labeled sodium octanoate is often specified as ≥98%. isotope.comisotope.com
Quantitative Measurement of Radiolabeled Metabolites via Liquid Scintillation Spectrometry
Liquid Scintillation Spectrometry (LSC) is the gold standard for quantifying the radioactivity of [1-14C] labeled metabolites. nih.gov This technique relies on the principle that the beta particles emitted by the decay of [1-14C] excite a scintillator chemical within a "cocktail," which in turn emits flashes of light. sciencelearn.org.nz A liquid scintillation counter detects and counts these light flashes, providing a measure of the decay events per minute. sciencelearn.org.nz
The efficiency of this process can be affected by "quenching," where the color or chemical composition of the sample interferes with the detection of light flashes. mednexus.org To correct for this, an efficiency-quenching curve is often established using samples with known amounts of radioactivity and varying levels of quenching agents. mednexus.org This allows for accurate determination of the absolute radioactivity in experimental samples, such as urine or plasma. mednexus.org For instance, in studies measuring [14CO2] in breath tests, the captured CO2 in a solution like hyamine hydroxide (B78521) is counted using LSC. nih.gov High-efficiency liquid-scintillation counting can detect very low levels of [1-14C] with over 80% counting efficiency. nih.gov
Application of Chromatography (e.g., HPLC, TLC) for Metabolite Separation and Identification
Chromatographic techniques are indispensable for separating and identifying the various metabolites that arise from the biological processing of [1-14C] sodium octanoate.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for separating complex mixtures of metabolites. In studies of fatty acid metabolism, reverse-phase columns (e.g., C18) are commonly used. researchgate.net By employing a gradient elution, where the composition of the mobile phase is changed over time, a wide range of metabolites with different polarities can be separated. researchgate.net For radiolabeled compounds, the HPLC system can be coupled with an on-line continuous flow scintillation analyzer to detect the radioactive peaks as they elute from the column. researchgate.net This allows for the identification and quantification of specific [1-14C] labeled metabolites by comparing their retention times to those of known standards. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a valuable tool for the separation of lipid-soluble products of fatty acid metabolism. ebm-journal.org For example, in studies investigating the metabolism of [1-14C] octanoic acid by intestinal slices, TLC has been used to separate different classes of lipids, such as triglycerides. ebm-journal.org The separated radioactive spots on the TLC plate can then be scraped off and quantified using liquid scintillation counting. TLC can also be used to analyze acyl-CoA esters, which are key intermediates in fatty acid metabolism. researchgate.net
Development and Validation of Exhalation Breath Tests in Preclinical Research
The [1-14C] octanoic acid breath test is a well-established method for measuring the gastric emptying rate of solids in both clinical and preclinical research. nih.goveuropeanreview.org The principle of the test relies on the fact that [1-14C] octanoic acid, when incorporated into a solid meal (often a scrambled egg), is not absorbed in the stomach. europeanreview.org Once the meal empties into the duodenum, the [1-14C] octanoic acid is rapidly absorbed and metabolized by the liver, leading to the production of [14CO2], which is then exhaled in the breath. europeanreview.org
Correlation with Gastric Emptying Dynamics in Animal Models
The [1-14C] octanoic acid breath test has been adapted and validated for use in animal models, such as rats, by comparing its results with the gold standard method of radioscintigraphy. nih.gov In these validation studies, animals are given a test meal containing both [1-14C] octanoate and a gamma-emitting isotope like 99mTc. nih.gov The gastric emptying of the solid phase is tracked by scintigraphy, while the appearance of [14CO2] in the breath is measured.
Strong correlations have been found between the parameters derived from both methods. For example, the time at which 50% of the [14CO2] is excreted (Te1/2) in the breath test correlates highly with the time at which 50% of the 99mTc has emptied from the stomach (Tr1/2) as measured by scintigraphy. nih.gov
Table 1: Correlation of Gastric Emptying Parameters in Rats
| Parameter | Correlation Coefficient (r) | R-square | P-value |
| Tr1/2 vs. Te1/2 (Overall) | 0.83 | 0.69 | < 0.00005 |
| Tr1/2 vs. Te1/2 (Immobilized) | 0.84 | 0.71 | < 0.001 |
| Tr10% vs. Te90% (Overall) | 0.71 | 0.50 | < 0.005 |
Data adapted from a study validating the [1-14C] octanoate breath test in rats. nih.gov
Modeling of Post-Gastric Processing and 14CO2 Excretion Kinetics
The rate of [14CO2] exhalation is not only dependent on gastric emptying but also on the subsequent metabolic processes. The curve of [14CO2] excretion over time typically shows an ascending slope, a peak, and then a descending exponential slope. europeanreview.org Mathematical models are used to analyze these excretion curves and derive parameters that reflect gastric emptying.
A key aspect of this modeling is understanding that the appearance of [14CO2] in the breath is a function of the rate at which the [1-14C] octanoic acid leaves the stomach and is subsequently metabolized. researchgate.net Studies have shown a strong linear relationship between the half-emptying times determined by the breath test and those determined by scintigraphy, indicating that the breath test can provide a reliable measure of gastric emptying. researchgate.net The kinetics of [14CO2] excretion can be influenced by factors that affect liver metabolism, but for octanoic acid, this is generally rapid and consistent.
Autoradiographic and Imaging Techniques for Tissue Distribution and Localization
Autoradiography and other imaging techniques are powerful tools for visualizing the distribution and localization of [1-14C] labeled compounds and their metabolites within tissues and the whole body. nih.govnih.gov
Whole-body autoradiography involves administering the radiolabeled compound to an animal, followed by freezing and sectioning the entire body. The thin sections are then exposed to X-ray film, creating an image that shows the distribution of radioactivity across all organs and tissues. nih.gov This technique has been used to study the distribution of various [1-14C] labeled substances, revealing patterns of uptake and accumulation in specific organs. nih.gov For instance, studies with other [1-14C] labeled molecules have shown high concentrations in organs like the pancreas and kidney. nih.gov
In the context of [1-14C] octanoate, autoradiography could be used to visualize its uptake by the liver and its subsequent incorporation into various lipid pools within different tissues. While specific autoradiography studies focused solely on [1-14C] octanoate are not detailed in the provided search results, the general methodology is well-established for tracking radiolabeled compounds. nih.gov
Other imaging techniques , such as Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS), can also provide valuable information on fatty acid metabolism and tissue composition, complementing the data obtained from radiotracer studies. nih.govmdpi.com These non-invasive methods can quantify fat content and even the chemical composition of fatty acids in various tissues. nih.govmdpi.com
Applications in Diverse Preclinical and in Vitro Research Models
Studies in Isolated Organ Systems and Tissue Slices
Isolated organ and tissue slice preparations offer a powerful platform to study metabolic processes in a controlled ex vivo environment, free from systemic influences. The use of [1-14C]octanoate in these models has been instrumental in elucidating the specifics of fatty acid metabolism in various organs.
Perfused Organ Models for Metabolic Flux Analysis
Perfused organ systems, such as the liver and heart, allow for the quantitative analysis of metabolic pathways. In perfused rat liver models, [1-14C]octanoate is readily taken up and metabolized. nih.govnih.gov Studies comparing its metabolism to that of long-chain fatty acids like palmitic acid have provided crucial data on the preferential oxidation of medium-chain fatty acids. nih.gov
While direct studies on perfused hearts using [1-14C]octanoate are less commonly detailed in readily available literature, the extensive research on myocardial fatty acid metabolism using other 14C-labeled fatty acids, such as oleate (B1233923) and palmitate, establishes a strong precedent for its utility. nih.govnih.govscispace.com These studies measure the production of ¹⁴CO₂ as a direct index of fatty acid oxidation, demonstrating that a very high percentage of fatty acids extracted by the myocardium are rapidly oxidized to meet the heart's high energy demands. nih.govnih.gov Given octanoate's rapid transport into mitochondria, it serves as an excellent substrate to probe myocardial β-oxidation capacity.
Tissue Slice Incubation for Localized Metabolic Studies
Tissue slice techniques allow for the investigation of metabolic activities in specific regions of an organ. Brain slices have been effectively used to study the role of glial cells in fatty acid metabolism. In vitro studies with rat brain slices have shown that [1-14C]octanoate is taken up by the tissue, and this uptake is significantly reduced by fluoroacetate (B1212596), a selective inhibitor of glial metabolism. scispace.com This finding demonstrates the crucial contribution of glial cells, particularly astrocytes, to the uptake and metabolism of octanoate (B1194180) in the brain. scispace.com
Furthermore, assays developed for tissue homogenates have been applied to various rat tissues, including liver, heart, and muscle, to compare the oxidation rates of [1-14C]octanoate and [¹⁴C]palmitate. nih.gov These studies revealed that octanoate oxidation rates were higher than palmitate in liver and heart homogenates, of a similar magnitude in muscle, but lower in fibroblasts, highlighting tissue-specific differences in fatty acid metabolism. nih.gov The production of both ¹⁴CO₂ and other acid-soluble metabolic products from [1-14C]octanoate are measured to provide a complete picture of its catabolism. nih.gov
Cell Culture Systems for Investigating Cellular Metabolism and Signaling Pathways
Cell culture models, including both primary cells and immortalized cell lines, are indispensable for dissecting the molecular mechanisms of cellular metabolism. [1-14C]octanoate is a key tool in these systems for tracing the fate of a medium-chain fatty acid within the cell.
Primary Cell Cultures (e.g., Astrocytes, Cardiac Myocytes, Adipocytes)
Primary cells, being directly isolated from tissues, closely represent the physiological functions of their in vivo counterparts.
Astrocytes: Cultured primary astrocytes from rat brains readily oxidize [1-14C]octanoate to produce not only ¹⁴CO₂ but also ketone bodies (acetoacetate and D-β-hydroxybutyrate). nih.govnih.gov This demonstrates that astrocytes have a significant capacity for fatty acid oxidation and ketogenesis, providing an alternative energy source for neurons. nih.gov Studies have shown that astrocytes can utilize fatty acids for ¹⁴CO₂ production at a rate even greater than that for ketone bodies. nih.gov
Cardiac Myocytes: Isolated rat cardiac myocytes are used to study the uptake and metabolism of various fatty acids. While much of the focus has been on long-chain and polyunsaturated fatty acids, the principles and methodologies are directly applicable to [1-14C]octanoate. nih.gov These cells are used to measure the rates of fatty acid transport into the myocyte and its subsequent channeling towards either β-oxidation for energy or esterification into lipid stores like triglycerides. nih.govresearchoutreach.org
Adipocytes: In isolated rat fat cells (adipocytes), [1-14C]octanoate is avidly taken up and incorporated into triglycerides. nih.gov Interestingly, research indicates this occurs primarily through direct esterification, without the necessity of prior β-oxidation to acetyl-CoA. nih.gov This highlights a significant pathway for medium-chain fatty acid storage in adipose tissue. At low concentrations, octanoate can stimulate glucose conversion to CO₂ and triglycerides, while at higher concentrations, it can suppress fatty acid synthesis from glucose. nih.gov
Table 1: Research Findings in Primary Cell Cultures using [1-¹⁴C]Octanoate
| Cell Type | Model System | Key Findings with [1-¹⁴C]Octanoate | Research Focus |
| Astrocytes | Primary culture from rat cortex | Readily oxidized to ¹⁴CO₂ and ketone bodies. nih.govnih.gov Uptake is a key function of these glial cells. scispace.com | Fatty acid oxidation, ketogenesis, glial-neuron metabolism. nih.govnih.gov |
| Adipocytes | Isolated rat fat cells | Avidly incorporated into triglycerides via direct esterification. nih.gov Modulates glucose metabolism. nih.gov | Triglyceride synthesis, interaction with glucose metabolism. nih.gov |
| Cardiac Myocytes | Isolated rat cardiac myocytes | Utilized to study uptake and intracellular trafficking towards oxidation or storage. nih.govresearchoutreach.org | Myocardial energy metabolism, fatty acid utilization. nih.govresearchoutreach.org |
Immortalized Cell Lines (e.g., HepG2 cells, Caco-2 cells)
Immortalized cell lines provide a consistent and scalable model for metabolic research.
HepG2 cells: The human hepatocellular carcinoma cell line, HepG2, is a widely used model for studying liver metabolism. While many studies on HepG2 cells use [¹⁴C]oleate or [¹⁴C]palmitate to investigate fatty acid oxidation, the principles are directly transferable to [1-14C]octanoate. nih.govnih.govresearchgate.net These experiments measure the production of ¹⁴CO₂ and acid-soluble metabolites to quantify the rate of β-oxidation and assess how different compounds or conditions affect hepatic fatty acid metabolism. nih.govresearchgate.net For example, studies show how medium-chain fatty acids like octanoate can influence lipid metabolism and mitochondrial function in these cells. nih.govnih.gov
Caco-2 cells: The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes, making it an excellent in vitro model for the intestinal barrier. mdpi.commdpi.comspringernature.com Studies using Caco-2 cells have investigated the uptake of [1-14C]octanoate to understand the mechanisms of fatty acid absorption. Research has shown that the uptake of the short-chain octanoate is a linear, non-saturable process, suggesting it occurs via passive diffusion, in contrast to the saturable, protein-mediated transport observed for long-chain fatty acids. nih.gov
Table 2: Research Findings in Immortalized Cell Lines using Fatty Acid Tracers
| Cell Line | Cell Type Origin | Key Findings with [1-¹⁴C]Octanoate or related tracers | Research Focus |
| HepG2 | Human hepatocellular carcinoma | Used to measure the rate of β-oxidation by quantifying ¹⁴CO₂ production from radiolabeled fatty acids. nih.govresearchgate.net | Hepatic fatty acid metabolism, lipotoxicity, effects of therapeutic agents. nih.govnih.gov |
| Caco-2 | Human colorectal adenocarcinoma | Uptake of octanoate is non-saturable and occurs via passive diffusion. nih.gov | Intestinal fatty acid absorption and transport mechanisms. nih.govmdpi.comspringernature.com |
Utilization in Animal Models of Metabolic Dysregulation and Pathophysiology
Animal models are essential for understanding how metabolic pathways are altered in diseases like obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). nih.govnih.govnih.govnih.gov The administration of [1-14C]octanoate to these models allows researchers to trace its distribution and metabolism in vivo, providing a dynamic picture of metabolic health and disease.
For instance, in mouse models, [1-14C]octanoate can be infused to assess fatty acid metabolism in specific tissues, such as the hypothalamus, to understand how central energy balance is regulated. nih.gov Such studies measure the oxidation of the tracer to ¹⁴CO₂ and its incorporation into tissue triglycerides, comparing these metabolic fates between lean and obese animals or in response to various stimuli. nih.gov
In the context of NAFLD and non-alcoholic steatohepatitis (NASH), which are characterized by dysregulated lipid metabolism, radiolabeled fatty acids are critical for elucidating the underlying pathophysiology. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Animal models, whether genetic (e.g., ob/ob or db/db mice) or diet-induced (e.g., high-fat diet), exhibit features of human metabolic syndrome. nih.govnih.govresearchgate.net Using tracers like [1-14C]octanoate in these models helps to quantify the rates of hepatic fatty acid uptake, oxidation, and esterification, identifying key nodes in the metabolic network that are disrupted during disease progression. nih.govnih.gov
Studies in Models of Impaired Fatty Acid Utilization (e.g., Gene Knockouts)
The metabolism of fatty acids is a fundamental process for energy production. In certain genetic disorders, this process is impaired, leading to a range of pathologies. Studies utilizing [1-14C] octanoic acid have been crucial in understanding the consequences of such impairments. For instance, research on knockout models, where specific genes involved in fatty acid oxidation are inactivated, can shed light on the roles of redundant enzymes in metabolic pathways. nih.gov In one such study, a knockout mutant in the aceA gene, which encodes for isocitrate lyase, was unable to grow on octanoic acid, demonstrating the essential role of the glyoxylate (B1226380) shunt in its metabolism. nih.gov
Investigation in Models of Ischemic Injury (e.g., Cerebral Ischemia)
Ischemic events, such as a stroke, lead to a rapid depletion of energy and an accumulation of free fatty acids in the brain. nih.gov While long-chain fatty acid transport across the blood-brain barrier is limited, octanoic acid readily crosses it. nih.gov The use of [1-14C] octanoic acid in animal models of cerebral ischemia allows for the detailed study of its metabolism under these pathological conditions. nih.gov Research has shown that during ischemic-anoxic conditions, brain free fatty acids rise sharply. nih.gov Studies administering radiolabeled octanoic acid have helped to quantify its uptake and subsequent metabolic fate, revealing that it is preferentially metabolized by astrocytes, leading to an increase in glutamine synthesis. nih.gov This finding suggests a potential protective metabolic mechanism in the brain. nih.gov
Microbiological Research and Biotechnology Applications
Microorganisms, with their diverse metabolic capabilities, are a major focus of biotechnological research. Octanoic acid and its radiolabeled counterpart play a significant role in studies aimed at understanding and engineering microbial metabolism for the production of valuable chemicals.
Octanoic Acid Uptake and Catabolism in Bacterial Species (e.g., Pseudomonas putida)
Pseudomonas putida is a bacterium known for its metabolic versatility and its ability to produce bioplastics like polyhydroxyalkanoates (PHAs). oup.comnih.gov Octanoic acid serves as a key carbon source for this bacterium. oup.com Kinetic studies using [1-14C] octanoic acid have been pivotal in characterizing the transport system responsible for its uptake. oup.comoup.com Research has shown that the uptake is an energy-dependent process with a specific transport system. oup.com
The table below summarizes the kinetic parameters of octanoic acid uptake in Pseudomonas putida U.
| Parameter | Value | Reference |
| Km | 100 µM | oup.comoup.com |
| Vmax | 9 nmol min-1 | oup.comoup.com |
These studies revealed that the transport system is constitutive and its activity is maximal during the late exponential phase of growth. oup.com Furthermore, the uptake can be inhibited by structural analogs and other fatty acids, providing insights into the specificity of the transporter. oup.comoup.com
Metabolic Engineering Strategies for Enhanced Octanoic Acid Production in Microorganisms
There is significant interest in the microbial production of octanoic acid as a renewable alternative to petroleum-based methods. researchgate.net Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae aims to optimize the production of this valuable chemical. nih.govnih.gov
Engineering strategies often involve the overexpression of key enzymes or the deletion of competing pathways. For example, increasing the production of 3-hydroxy-acyl-ACP dehydratase (FabZ) in E. coli has been shown to significantly increase octanoic acid titer. researchgate.net Combining this with other genetic modifications, such as deleting genes involved in fatty acid degradation (fadE), can further enhance production. researchgate.net In Saccharomyces cerevisiae, redirecting the metabolic flux towards the pentose (B10789219) phosphate (B84403) pathway has been shown to improve the supply of precursors for octanoic acid synthesis, leading to increased yields. nih.gov The use of radiolabeled precursors in these engineered strains helps to trace metabolic fluxes and identify bottlenecks in the production pathway.
Q & A
Q. What are the primary research applications of sodium octanoate [1-14C] in metabolic studies?
Sodium octanoate [1-14C] is widely used as a radiolabeled tracer to investigate fatty acid metabolism, particularly β-oxidation pathways. Methodologically, researchers employ scintillation counting or autoradiography to track the 14C label in tissues, cell cultures, or biofluids. Key steps include:
- Optimizing dose concentrations to minimize isotopic dilution effects .
- Validating tracer purity (>98%) via HPLC coupled with radiometric detection to ensure accurate metabolic profiling .
- Using knockout cell models or enzyme inhibitors to isolate specific metabolic pathways (e.g., acyl-CoA synthetase activity) .
Q. What precautions are critical for handling sodium octanoate [1-14C] in laboratory settings?
Safety protocols prioritize minimizing radiation exposure and chemical degradation:
- Storage : Store in airtight, light-resistant containers at –20°C to prevent radiolytic decomposition. Desiccate to avoid hydrolysis of the sodium salt .
- Handling : Use lead shielding and PPE (gloves, lab coats) during aliquoting. Monitor work areas with Geiger counters post-experiment .
- Waste disposal : Segregate 14C waste and comply with local regulations for low-level radioactive material .
Q. How does the solubility of sodium octanoate [1-14C] influence experimental design?
Sodium octanoate [1-14C] is sparingly soluble in water but miscible in polar solvents like ethanol. Researchers must:
- Pre-dissolve the compound in warm ethanol (40–50°C) before aqueous dilution to avoid micelle formation .
- Validate solubility in buffer systems (e.g., PBS) using dynamic light scattering (DLS) to confirm monodisperse solutions .
- Account for solvent effects on cell viability or enzyme activity in control experiments .
Advanced Research Questions
Q. How can isotopic dilution confound data interpretation in sodium octanoate [1-14C] uptake assays?
Isotopic dilution occurs when unlabeled endogenous octanoate pools reduce the specific activity of the tracer, leading to underestimation of uptake rates. Mitigation strategies include:
- Quantifying intracellular octanoate levels via LC-MS prior to experiments to adjust tracer concentrations .
- Using time-course assays to distinguish early-phase tracer incorporation from equilibrium states .
- Applying kinetic modeling (e.g., Michaelis-Menten) to correct for dilution effects in transport studies .
Q. What methodological approaches resolve discrepancies in sodium octanoate [1-14C] oxidation rates across tissue models?
Contradictions in oxidation rates (e.g., liver vs. muscle tissues) often arise from differences in enzyme expression or substrate competition. Researchers should:
- Profile tissue-specific expression of medium-chain acyl-CoA dehydrogenase (MCAD) via Western blotting to correlate activity with tracer oxidation .
- Conduct parallel assays with unlabeled octanoate and 14CO₂ traps to quantify background vs. labeled oxidation .
- Use isotopomer spectral analysis (ISA) to distinguish de novo synthesis from tracer-derived metabolites .
Q. How can sodium octanoate [1-14C] be integrated with multi-omics workflows for systemic metabolic mapping?
Advanced studies combine radiolabeling with transcriptomic or proteomic
- Metabolite extraction : Use methanol:water (80:20) to recover 14C-labeled intermediates for LC-MS/MS and scintillation counting .
- Data integration : Apply flux balance analysis (FBA) to reconcile tracer data with RNA-seq-derived pathway annotations .
- Validation : Knock down candidate genes (e.g., CPT1A) to confirm their role in observed tracer redistribution .
Data Analysis & Validation
Q. What controls are essential for ensuring reproducibility in sodium octanoate [1-14C] tracer studies?
Rigorous controls include:
Q. How should researchers address batch-to-batch variability in sodium octanoate [1-14C] purity?
Variability arises from incomplete labeling or salt hydrolysis. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
